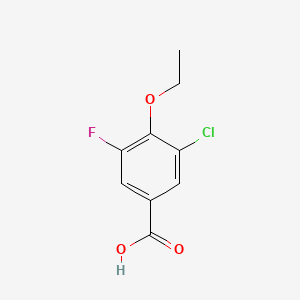

3-Chloro-4-ethoxy-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

3-chloro-4-ethoxy-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGWOMNUSFRIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Halogenated Benzoic Acids for Pharmaceutical Research: A-Case Study on 3-Chloro-4-fluorobenzoic Acid

A Note to the Researcher: Initial searches for "3-Chloro-4-ethoxy-5-fluorobenzoic acid" did not yield a specific Chemical Abstracts Service (CAS) number or extensive documentation, suggesting it is a novel or less-common compound. This guide will therefore focus on a closely related and well-documented analogue, 3-Chloro-4-fluorobenzoic acid (CAS No: 403-16-7) . The principles of synthesis, physicochemical properties, and applications discussed herein are broadly applicable to a range of polysubstituted benzoic acids and will serve as a robust framework for researchers interested in this class of molecules.

Introduction: The Strategic Importance of Halogenated Scaffolds

Halogenated benzoic acid derivatives are cornerstone building blocks in modern medicinal chemistry and drug discovery. The incorporation of halogen atoms, particularly chlorine and fluorine, into a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This includes modulating acidity (pKa), improving metabolic stability by blocking sites of oxidation, and enhancing binding affinity to target proteins through halogen bonding.[1]

3-Chloro-4-fluorobenzoic acid is a prime example of a versatile intermediate. Its distinct substitution pattern offers multiple avenues for further chemical modification, making it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of its properties, a validated synthesis protocol, and its applications, offering field-proven insights for researchers in drug development.

Physicochemical and Structural Properties

The precise arrangement of substituents on the benzoic acid core dictates its reactivity and physical characteristics. Understanding these properties is fundamental to designing synthetic routes and predicting the behavior of the molecule in biological systems.

| Property | Value | Source |

| CAS Number | 403-16-7 | |

| Molecular Formula | C₇H₄ClFO₂ | |

| Molecular Weight | 174.56 g/mol | |

| IUPAC Name | 3-chloro-4-fluorobenzoic acid | [3] |

| Canonical SMILES | C1=C(C=C(C(=C1)F)Cl)C(=O)O | [3] |

| Appearance | Solid | N/A |

| XLogP3 | 2.3 | [3] |

Synthesis Protocol: A Validated Approach

The synthesis of polysubstituted benzoic acids often requires a strategic, multi-step approach to ensure correct regiochemistry. While numerous specific pathways exist, a common and reliable method involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce the chloro group, and subsequent oxidation of a side chain to form the carboxylic acid. A representative synthesis for a related compound, 3-chloro-2,4,5-trifluorobenzoic acid, involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[4] Another established method for creating fluorobenzoic acids involves the diazotization of an aminobenzoic acid ester in the presence of hydrofluoric acid.[5]

Below is a detailed, self-validating protocol for a plausible synthesis of a halogenated benzoic acid, illustrating the key chemical transformations.

Experimental Protocol: Synthesis via Diazotization and Hydrolysis

This protocol is based on well-established transformations for synthesizing fluorinated and chlorinated aromatic compounds.[4][5]

Step 1: Nitration of a Fluorotoluene Precursor

-

Rationale: Introduce a nitro group, which can later be reduced to an amine for diazotization. The directing effects of the existing substituents are crucial for achieving the desired isomer.

-

Procedure:

-

To a stirred solution of 4-fluorotoluene in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at 0-5°C.

-

Maintain the temperature for 1-2 hours, then allow the reaction to warm to room temperature.

-

Pour the mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Chlorination of the Nitroaromatic Intermediate

-

Rationale: Introduce the chloro substituent. The reaction conditions are chosen to favor the desired regiochemistry based on the directing effects of the existing fluoro and nitro groups.

-

Procedure:

-

Dissolve the product from Step 1 in a suitable solvent (e.g., acetic acid).

-

Bubble chlorine gas through the solution in the presence of a Lewis acid catalyst (e.g., FeCl₃) until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction, extract the product, and purify by chromatography or recrystallization.

-

Step 3: Reduction of the Nitro Group

-

Rationale: Convert the nitro group to an amine, which is necessary for the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method.

-

Procedure:

-

Dissolve the chlorinated nitro-intermediate in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

-

Filter off the catalyst and concentrate the filtrate to obtain the aniline derivative.

-

Step 4: Oxidation of the Methyl Group to Carboxylic Acid

-

Rationale: The final step to form the benzoic acid moiety. A strong oxidizing agent is required.

-

Procedure:

-

Suspend the aniline derivative in an aqueous solution of a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Heat the mixture under reflux until the purple color of the permanganate disappears.

-

Cool the reaction and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl to precipitate the crude 3-chloro-4-fluoro-5-aminobenzoic acid.

-

The amino group can then be removed or replaced via diazotization if required for the final product.

-

Caption: A plausible multi-step synthesis workflow for a halogenated benzoic acid.

Applications in Drug Discovery and Agrochemicals

The true value of 3-Chloro-4-fluorobenzoic acid lies in its utility as a versatile chemical intermediate. Its structural motifs are found in a wide array of biologically active molecules.

-

Pharmaceutical Development: This compound is a key building block for synthesizing novel therapeutic agents.[2] The presence of both chlorine and fluorine can enhance drug efficacy. Fluorine can increase metabolic stability and binding affinity, while chlorine can modulate lipophilicity, affecting how a drug is absorbed, distributed, metabolized, and excreted (ADME). It is particularly useful in the development of anti-inflammatory, analgesic, and anti-cancer agents.[6]

-

Agrochemicals: Beyond pharmaceuticals, it serves as a precursor in the formulation of advanced herbicides and pesticides. The specific halogenation pattern is crucial for achieving selective toxicity against target pests or weeds while minimizing harm to crops and the environment.[6]

-

Material Science: This molecule is also employed in creating specialty polymers and resins, where the halogen atoms contribute to enhanced thermal stability and chemical resistance.[6]

Caption: Key application areas for 3-Chloro-4-fluorobenzoic acid.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are paramount. The following guidelines are based on data for structurally similar compounds.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[7] Harmful if swallowed.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

-

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

While this compound remains a compound with limited public data, the study of its analogue, 3-Chloro-4-fluorobenzoic acid, provides a clear and authoritative blueprint for understanding this class of molecules. Its strategic importance in pharmaceutical and agrochemical synthesis is undeniable. The synthetic methodologies are robust, and its physicochemical properties make it a valuable tool for medicinal chemists seeking to fine-tune the characteristics of next-generation therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of halogenated benzoic acids in their work.

References

-

Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-4-ethoxy-5-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. Available at: [Link]

-

Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 5198. Available at: [Link]

-

Balz, G., & Schiemann, G. (1927). p-FLUOROBENZOIC ACID. Organic Syntheses, 7, 40. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Significance of 3-Chloro-4-fluorobenzoic Acid in Fine Chemical Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

Sources

- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-ethoxy-5-fluorobenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is fundamental to its application, particularly in drug design and development, where these parameters govern pharmacokinetics and pharmacodynamics. This guide provides a detailed overview of the key physicochemical characteristics of this compound. In the absence of extensive experimental data in publicly accessible literature, this document presents a combination of computationally predicted properties and established, field-proven experimental protocols for their empirical determination. This dual approach offers immediate, actionable insights for preliminary studies while providing the necessary methodological foundation for rigorous internal validation.

Introduction: The Significance of Physicochemical Profiling

The substitution pattern of this compound—featuring a halogen, an ethoxy group, and a fluorine atom on the benzoic acid scaffold—suggests a molecule with nuanced electronic and steric properties. The interplay of the electron-withdrawing effects of the chlorine and fluorine atoms with the electron-donating and lipophilic nature of the ethoxy group creates a unique chemical entity. Such properties are critical in modulating a molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and its formulation characteristics. Therefore, a precise characterization of its physicochemical parameters is not merely an academic exercise but a critical step in the drug discovery and development cascade.

Predicted Physicochemical Properties

Given the limited availability of experimental data for this compound, a suite of in silico predictions has been generated using established computational models. These predicted values serve as a valuable starting point for research endeavors.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₈ClFO₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 218.61 g/mol | Influences diffusion rates and bioavailability. |

| pKa | ~3.5 - 4.0 | Governs the ionization state at physiological pH, impacting solubility and membrane permeability. |

| logP (Octanol/Water) | ~2.5 - 3.0 | A measure of lipophilicity, crucial for predicting membrane transport and protein binding. |

| Aqueous Solubility | Moderately to Poorly Soluble | Affects dissolution rate and oral bioavailability. |

| Melting Point | Not readily predictable | Important for formulation, stability, and purity assessment. |

| Boiling Point | Not readily predictable | Relevant for synthesis and purification processes. |

Note: These values are computationally derived and require experimental validation.

Core Physicochemical Parameters and Their Experimental Determination

This section delves into the key physicochemical properties, the underlying principles of their relevance, and the standardized methodologies for their experimental determination.

Acidity (pKa)

The pKa of a molecule is the pH at which it is 50% ionized. For a carboxylic acid, this value is a measure of its tendency to donate a proton. The pKa is a critical determinant of a drug's behavior in different physiological compartments with varying pH, such as the stomach and the intestines.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[1][2]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[1]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the test compound (e.g., 1 mM) in a suitable solvent system. If solubility in water is low, a co-solvent such as methanol or ethanol may be used.

-

Prepare a standardized titrant solution of 0.1 M NaOH.

-

Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.[1]

-

-

Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[1]

-

Titration:

-

Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the NaOH titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. The logarithm of this value, logP, is a widely used indicator of a molecule's lipophilicity. LogP is a key factor in predicting a drug's ability to cross cell membranes.

The shake-flask method is the traditional and most direct method for logP determination.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

Step-by-Step Methodology:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of the test compound in one of the phases.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for equilibration (e.g., 24 hours).

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Water].

-

Calculate logP = log₁₀(P).

-

Solubility

Aqueous solubility is a critical property that influences a drug's dissolution rate in the gastrointestinal tract, which in turn affects its oral bioavailability.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3][4][5]

Principle: An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water or a buffer of a specific pH). The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[3]

Step-by-Step Methodology:

-

Preparation: Add an excess of the solid this compound to a series of vials containing the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).[6]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Caption: Workflow for solubility determination by the shake-flask method.

Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property used to identify a compound and assess its purity. A sharp melting point range is indicative of high purity.

This is a common and straightforward method for determining the melting point of a solid.[7][8][9]

Principle: A small amount of the powdered solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is observed and recorded.[8]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered.

-

Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]

-

-

Measurement:

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as this temperature range.

-

Spectral Properties

Spectral data provides invaluable information about the molecular structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will reveal the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity. The chemical shifts and coupling constants will be influenced by the electronic effects of the chloro, fluoro, and ethoxy substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the ether and carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structure elucidation.

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical properties of this compound, providing a framework for its investigation in drug discovery and other scientific applications. While experimental data for this specific molecule is not widely available, the provided predicted values offer a solid foundation for initial research. The detailed experimental protocols included herein are intended to empower researchers to empirically determine these properties with high fidelity. It is strongly recommended that the predicted values be experimentally verified to ensure the accuracy of data used in subsequent studies. Further research into the solid-state characterization (e.g., polymorphism) and stability of this compound would also be of significant value to the scientific community.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Despina, C. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

LibreTexts. (2021, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

- M., D., & M., S. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 48-51.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

- van der Sijs, H. (2009).

- Z., L., D., F., A., C., M., C., & M., M. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(3), 437-445.

Sources

- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 8. researchgate.net [researchgate.net]

- 9. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

This guide provides a comprehensive technical overview of the structural analysis of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. As a molecule featuring a unique combination of electron-withdrawing and electron-donating groups, a thorough understanding of its structure is paramount for predicting its reactivity, biological activity, and for quality control in synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the application of modern analytical techniques for its characterization.

Introduction and Significance

This compound is a halogenated and ether-substituted benzoic acid derivative. The presence of chlorine and fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The ethoxy group, an electron-donating substituent, and the carboxylic acid, an electron-withdrawing group, further modulate the electronic properties of the aromatic ring. This distinct substitution pattern makes it a valuable synthon for the preparation of more complex molecules. A precise structural elucidation is the cornerstone of its development and application.

This guide will detail a multi-faceted approach to the structural analysis of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will provide a robust predictive analysis based on established principles and spectral data from analogous compounds.

Predicted Spectroscopic Profile

A hypothetical but scientifically grounded spectroscopic profile of this compound is presented below. These predictions are derived from the analysis of structurally related compounds, providing a reliable reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the ethoxy group.

-

Aromatic Region: The two aromatic protons are expected to appear as doublets of doublets due to coupling with each other and with the fluorine atom.

-

H-2: This proton is ortho to the carboxylic acid and meta to the fluorine. It is expected to resonate at a downfield chemical shift, likely in the range of 7.6-7.8 ppm . It will be split by the adjacent H-6 proton (ortho coupling, J ≈ 8-9 Hz) and by the fluorine atom (meta coupling, J ≈ 5-7 Hz).

-

H-6: This proton is ortho to the fluorine and meta to the carboxylic acid. The strong shielding effect of the fluorine will shift this proton upfield relative to H-2, likely in the range of 7.2-7.4 ppm . It will be split by the adjacent H-2 proton (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (ortho coupling, J ≈ 9-11 Hz).

-

-

Ethoxy Group:

-

-OCH₂- (quartet): The methylene protons of the ethoxy group are adjacent to an oxygen atom and will appear as a quartet in the range of 4.0-4.2 ppm due to coupling with the methyl protons (J ≈ 7 Hz).

-

-CH₃ (triplet): The methyl protons of the ethoxy group will appear as a triplet around 1.4-1.5 ppm due to coupling with the methylene protons (J ≈ 7 Hz).

-

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift, typically >12 ppm , and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | >12 | broad singlet | - |

| H-2 | 7.6 - 7.8 | doublet of doublets | ortho J(H-H) ≈ 8-9, meta J(H-F) ≈ 5-7 |

| H-6 | 7.2 - 7.4 | doublet of doublets | ortho J(H-H) ≈ 8-9, ortho J(H-F) ≈ 9-11 |

| -OCH₂- | 4.0 - 4.2 | quartet | J(H-H) ≈ 7 |

| -CH₃ | 1.4 - 1.5 | triplet | J(H-H) ≈ 7 |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-170 ppm .

-

Aromatic Carbons:

-

C-1 (ipso-COOH): The carbon attached to the carboxylic acid group will be found around 130-133 ppm .

-

C-3 (ipso-Cl): The carbon bearing the chlorine atom is predicted to be in the range of 133-136 ppm .

-

C-5 (ipso-F): The carbon attached to the fluorine atom will show a large one-bond C-F coupling and is expected around 155-158 ppm (d, ¹J(C-F) ≈ 240-250 Hz).

-

C-4 (ipso-OEt): The carbon attached to the ethoxy group will be shifted downfield due to the oxygen atom, appearing around 145-148 ppm .

-

C-2 & C-6: These protonated aromatic carbons will be influenced by the adjacent substituents and will likely appear in the 115-125 ppm region. They will also exhibit smaller C-F couplings.

-

-

Ethoxy Group Carbons:

-

-OCH₂-: The methylene carbon will be in the range of 63-66 ppm .

-

-CH₃: The methyl carbon will be found upfield, around 14-16 ppm .

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | 165 - 170 | - |

| C-5 (ipso-F) | 155 - 158 | ¹J ≈ 240-250 |

| C-4 (ipso-OEt) | 145 - 148 | - |

| C-3 (ipso-Cl) | 133 - 136 | - |

| C-1 (ipso-COOH) | 130 - 133 | - |

| C-2 | 115 - 125 | |

| C-6 | 115 - 125 | |

| -OCH₂- | 63 - 66 | - |

| -CH₃ | 14 - 16 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is predicted around 1680-1710 cm⁻¹ .

-

C-O Stretch: The C-O stretching of the carboxylic acid and the ethoxy group will result in absorptions in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption band for the C-F bond is expected in the 1100-1200 cm⁻¹ range.

-

C-Cl Stretch: The C-Cl stretching vibration will appear in the fingerprint region, typically between 600-800 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (carbonyl) | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

| C-O stretch | 1200 - 1300 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| C-Cl stretch | 600 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₈ClFO₃) is 218.61 g/mol . The mass spectrum will show a molecular ion peak at m/z 218. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 220 with approximately one-third the intensity of the M⁺ peak is expected.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A significant fragment at m/z 201 (and 203) corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH (M-45): A fragment at m/z 173 (and 175) due to the loss of the entire carboxylic acid group.

-

Loss of Ethoxy Radical (M-45): Cleavage of the ethoxy group can also lead to a fragment at m/z 173 (and 175).

-

Loss of Ethyl Group (M-29): A fragment at m/z 189 (and 191) corresponding to the loss of an ethyl radical from the ethoxy group.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the structural analysis of this compound.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.

-

-

¹H NMR Data Acquisition:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Data Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Sample Preparation and Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the background spectrum of the empty sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry Sample Preparation and Data Acquisition

-

Sample Preparation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

To enhance volatility, derivatization to a more volatile ester (e.g., methyl ester) may be performed prior to analysis.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer, where they are ionized by electron impact.

-

The resulting ions are separated based on their mass-to-charge ratio and detected.

-

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the structural analysis process.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Caption: Predicted ¹H NMR spectral correlations for this compound.

Conclusion

The structural analysis of this compound requires a synergistic application of various spectroscopic techniques. While direct experimental data is limited, a comprehensive and reliable structural characterization can be achieved by predicting the ¹H NMR, ¹³C NMR, IR, and mass spectra based on the well-established principles of spectroscopy and data from analogous compounds. This guide provides a robust framework for researchers to confidently identify and characterize this molecule, facilitating its potential use in the development of new chemical entities.

References

Solubility of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid in Organic Solvents: A Framework for Prediction and Experimental Determination

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and final dosage form performance. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a halogenated benzoic acid derivative of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide emphasizes predictive theoretical models and robust experimental protocols. We delve into the application of Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) for in silico solubility screening. Furthermore, we provide a detailed, self-validating experimental workflow based on the gold-standard shake-flask method, coupled with modern analytical quantification techniques such as HPLC and UV-Vis spectrophotometry. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize the solubility profile of this and similar compounds.

Introduction and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom, a fluorine atom, and an ethoxy group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These features dictate its interaction with various solvents and are central to its solubility behavior. Understanding these properties is the first step in any rational approach to solvent selection and formulation development.[1]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈ClFO₃ | - |

| Molecular Weight | 218.61 g/mol | Calculated |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)Cl)C(=O)O | Structure |

| Appearance | Likely a white to off-white crystalline solid | Inferred from similar compounds[2] |

| Melting Point (°C) | Not available. Likely >100°C. | Estimation based on similar halogenated benzoic acids[3] |

| pKa | Not available. Estimated ~3-4. | Estimation based on benzoic acid and electronic effects of substituents |

| LogP (Octanol-Water) | Not available. Estimated ~2.5-3.5. | Estimation based on structural fragments |

Theoretical Framework for Solubility Prediction

Before undertaking extensive experimental work, theoretical models can provide invaluable guidance for solvent screening, reducing experimental overhead and focusing resources on the most promising candidates.[4]

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar.

The total Hansen solubility parameter (δt) is given by: δt² = δD² + δP² + δH²

The similarity between a solvent (1) and a solute (2) is calculated using the Hansen distance (Ra): Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[5] For a given solute, a theoretical "solubility sphere" can be defined in Hansen space. Solvents whose parameters fall within this sphere are predicted to be good solvents.

Caption: Fig 1: Hansen Solubility Sphere Concept.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (at 25 °C)

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Data compiled from various sources.[7][8][9][10][11] |

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful and more fundamental method for predicting thermodynamic properties, including solubility.[12][13] It is based on quantum chemical calculations that determine the surface polarization charge density (σ-profile) of a molecule.[13] By analyzing the statistical thermodynamics of the interactions between these molecular surfaces in a virtual conductor, COSMO-RS can predict the chemical potential of a solute in any solvent without the need for group contribution parameters.[4][13] This makes it particularly useful for novel or complex molecules where parameterization for older models may not exist.[12] Studies have shown COSMO-RS to be a valuable tool for qualitatively ranking solvents and, in some cases, providing semi-quantitative solubility predictions for APIs.[4][14]

Experimental Determination of Solubility

Theoretical predictions must be validated by robust experimental data. The saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[3][15][16]

The Saturation Shake-Flask Protocol

This method involves creating a saturated solution by agitating an excess of the solid API in the chosen solvent until thermodynamic equilibrium is reached.[3][15]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the test solvent. The presence of undissolved solid is crucial to ensure saturation.[15] For poorly soluble compounds, increasing the surface area by gentle grinding may be beneficial.[3]

-

Equilibration: Seal the vials to prevent solvent evaporation. Place them in a temperature-controlled shaker or agitator (e.g., at 25 °C and/or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[16] It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer changing, thereby verifying that equilibrium has been reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment. Alternatively, centrifugation can be employed to accelerate phase separation.[15]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. This must be done without disturbing the solid sediment. Use a syringe fitted with a chemically compatible filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents) to remove any fine particulates.[15]

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

Caption: Fig 2: Shake-Flask Experimental Workflow.

Analytical Quantification Methods

Accurate quantification of the solute in the saturated solution is paramount.

HPLC is a highly specific and sensitive method for quantifying benzoic acid derivatives.[17][18][19]

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is quantified by comparing its peak area from a UV detector to a calibration curve generated from standards of known concentration.

-

Typical Method Parameters:

-

Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer, typically at a wavelength between 230-275 nm, corresponding to an absorbance maximum of the benzoic acid chromophore.[20][21]

-

Quantification: External standard calibration curve with at least five concentration levels. The linearity of the curve must be verified (R² > 0.999).

-

For a rapid, simpler, though less specific, analysis, UV-Vis spectrophotometry can be used, provided no other component in the solution absorbs at the analytical wavelength.[22][23]

-

Principle: The amount of UV light absorbed by the sample at a specific wavelength (λmax) is directly proportional to the concentration of the analyte in solution, as described by the Beer-Lambert Law.

-

Methodology:

-

Determine the λmax of this compound by scanning a dilute solution across the UV spectrum.

-

Prepare a series of standard solutions of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.[2]

-

Measure the absorbance of the appropriately diluted, filtered sample from the shake-flask experiment and determine its concentration using the calibration curve.

-

Conclusion

Characterizing the solubility of this compound is a critical step in its journey as a potential drug candidate. This guide provides a dual strategy for this task. First, by leveraging theoretical models like Hansen Solubility Parameters and COSMO-RS, researchers can perform efficient in silico screening to identify a promising range of organic solvents. Second, by employing the rigorous, gold-standard shake-flask experimental method coupled with precise analytical techniques like HPLC, these predictions can be confirmed, and accurate, reliable solubility data can be generated. This integrated approach of prediction and verification ensures a comprehensive understanding of the compound's solubility profile, facilitating rational decision-making in process chemistry and formulation development, ultimately accelerating the path to a viable drug product.

References

- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. Thesis.

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM Software. Retrieved from [Link]

-

Friesen, A., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

-

Kuentz, M., et al. (2016). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemaxon. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Bayesian approach to predict solubility parameters. Retrieved from [Link]

-

USP-NF. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

-

Scientific.net. (2025). Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques. Retrieved from [Link]

- Lin, Y., & Wai, C. M. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.

-

Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

ACS Publications. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

UPAB. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Benzoic Acid HPLC Method. Retrieved from [Link]

-

ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-ethyl-5-fluorobenzoic acid. Retrieved from [Link]

-

Scribd. (n.d.). Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

Sources

- 1. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques | Scientific.Net [scientific.net]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. scm.com [scm.com]

- 13. COSMO-RS - Wikipedia [en.wikipedia.org]

- 14. approcess.com [approcess.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. uspnf.com [uspnf.com]

- 17. fimm.valahia.ro [fimm.valahia.ro]

- 18. researchgate.net [researchgate.net]

- 19. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 20. Benzoic Acid | SIELC Technologies [sielc.com]

- 21. longdom.org [longdom.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzoic acid: Physicochemical Properties and Synthetic Strategy

For Immediate Release

This technical guide provides a comprehensive overview of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a halogenated and ethoxylated aromatic carboxylic acid of interest to researchers and professionals in drug development and materials science. Due to the limited availability of experimental data for this specific compound, this guide presents predicted physicochemical properties, a proposed synthetic route, and standard experimental protocols for verification.

Introduction to this compound

This compound (CAS Number: 1017778-72-1) is a polysubstituted benzoic acid derivative. The presence of a chlorine atom, a fluorine atom, an ethoxy group, and a carboxylic acid moiety on the benzene ring suggests its potential utility as a versatile building block in organic synthesis. Halogenated aromatic compounds are frequently employed in the synthesis of pharmaceuticals and agrochemicals, where the halogens can influence the compound's metabolic stability, binding affinity, and lipophilicity. The ethoxy group can also modulate these properties, and the carboxylic acid functionality provides a handle for further chemical transformations, such as amide bond formation or esterification.

Predicted Physicochemical Properties

It is imperative to note that these are in silico predictions and should be confirmed by experimental validation.

| Property | Predicted Value | Unit |

| Melting Point | 145.89 | °C |

| Boiling Point | 358.43 | °C |

Computational Methodology: Predicting Physical Properties with the Joback Method

The Joback method is a group contribution technique that estimates thermophysical properties by summing the contributions of individual functional groups within a molecule.[1] This method is advantageous for its simplicity and broad applicability to a wide range of organic compounds.

The equations for predicting the normal boiling point (Tb) and melting point (Tm) using the Joback method are as follows:

Boiling Point (Tb): Tb (K) = 198.2 + Σ (Ni * Tb,i)

Melting Point (Tm): Tm (K) = 122.5 + Σ (Ni * Tm,i)

Where Ni is the number of occurrences of a specific group i, and Tb,i and Tm,i are the group contributions for the boiling and melting points, respectively.

For this compound, the molecule was dissected into the following contributing groups:

-

>C- (aromatic, 2 instances)

-

>C-Cl (aromatic)

-

>C-F (aromatic)

-

>C-O- (aromatic ether)

-

-COOH (aromatic)

-

-CH2-

-

-CH3

The following diagram illustrates the computational workflow for this prediction:

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Introduction

3-Chloro-4-ethoxy-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Molecules of this class are of significant interest to researchers in drug development and materials science, serving as versatile building blocks for the synthesis of more complex target molecules. The precise arrangement of the chloro, ethoxy, and fluoro substituents on the benzoic acid core dictates the molecule's steric and electronic properties, which in turn influence its reactivity and potential biological activity.

Accurate structural confirmation and purity assessment are paramount in any scientific endeavor involving novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. Each technique provides a unique and complementary piece of the structural puzzle.

Methodology for Spectral Prediction

The spectroscopic data presented in this guide are generated using computational models that have become indispensable tools in chemical research. These predictions are grounded in the fundamental principles of quantum mechanics and have been refined through machine learning algorithms trained on vast libraries of experimental data.

-

NMR Prediction : The ¹H and ¹³C NMR chemical shifts and coupling constants are predicted using software that employs a combination of methods. These can include empirical models based on Hierarchical Organisation of Spherical Environments (HOSE) codes, which analyze the chemical environment of each nucleus, and more sophisticated Density Functional Theory (DFT) calculations that compute the magnetic shielding of each nucleus. Online platforms such as NMRDB.org, PROSPRE, and CASPRE provide access to such predictive tools.[1][2][3] The accuracy of these predictions is enhanced by algorithms trained on extensive, peer-reviewed spectral databases.

-

IR Prediction : The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule's covalent bonds. This is typically achieved through quantum mechanical calculations, such as DFT, which can model the harmonic vibrational modes of the molecule.[4][5] The output is a theoretical spectrum showing the expected absorption peaks and their intensities, which correspond to specific bond stretching, bending, and other vibrational motions.

-

Mass Spectrometry Prediction : The prediction of the mass spectrum is based on the established fragmentation patterns of organic molecules under specific ionization conditions (e.g., Electron Ionization - EI). For aromatic carboxylic acids, common fragmentation pathways include the loss of small, stable neutral molecules or radicals from the molecular ion.[6][7][8] The expected mass-to-charge (m/z) ratios of the resulting fragment ions are calculated based on these well-documented fragmentation rules.

Predicted Spectroscopic Data and Comprehensive Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The predicted data for this compound (in CDCl₃ solvent) is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~11.0 - 13.0 | Singlet (broad) | - |

| Ar-H (H-6) | ~7.8 | Doublet | ~2.5 |

| Ar-H (H-2) | ~7.6 | Doublet | ~2.5 |

| O-CH₂-CH₃ | ~4.2 | Quartet | ~7.0 |

| O-CH₂-CH₃ | ~1.5 | Triplet | ~7.0 |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between 11.0 and 13.0 ppm.[6] Its broadness is a result of chemical exchange with residual water and intermolecular hydrogen bonding.

-

Aromatic Protons (Ar-H): The benzene ring has two protons. The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, combined with the electron-donating effect of the ethoxy group, create a distinct electronic environment for each aromatic proton.

-

The proton at position 6 (H-6) is ortho to the carboxylic acid group and meta to the chlorine atom.

-

The proton at position 2 (H-2) is ortho to the carboxylic acid group and meta to the fluorine atom.

-

Due to the complex interplay of substituent effects, their chemical shifts are predicted to be in the aromatic region (~7.6-7.8 ppm). They are expected to appear as doublets due to coupling with each other (meta-coupling), with a small coupling constant (J) of approximately 2.5 Hz.

-

-

Ethoxy Group Protons (-OCH₂CH₃):

-

The methylene protons (-CH₂-) are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear around 4.2 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

-

The methyl protons (-CH₃) are further from the oxygen and are therefore more shielded, appearing upfield around 1.5 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

-

Proton Assignments on the Molecular Structure

A diagram illustrating the positions of the key protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~165-170 |

| C -Cl | ~130-135 |

| C -F | ~150-155 (doublet due to C-F coupling) |

| C -O (ethoxy) | ~145-150 |

| C -COOH | ~125-130 |

| Ar-C H (C-2 & C-6) | ~110-120 |

| O-C H₂-CH₃ | ~65-70 |

| O-CH₂-C H₃ | ~14-16 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the 165-170 ppm range.[6]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

The carbon bonded to the fluorine atom (C -F) will be significantly shifted downfield and will appear as a doublet due to one-bond carbon-fluorine coupling (¹J-CF).

-

The carbons bonded to the chlorine (C -Cl) and the ethoxy group (C -O) will also be downfield, with their exact positions determined by the combined electronic effects.

-

The carbon to which the carboxylic acid is attached (C -COOH) and the two carbons bearing hydrogen atoms (Ar-C H) will appear at more upfield positions within the aromatic region.

-

-

Ethoxy Group Carbons (-OCH₂CH₃):

-

The methylene carbon (-C H₂-) is directly attached to oxygen and is therefore more deshielded, appearing around 65-70 ppm.

-

The terminal methyl carbon (-C H₃) is the most shielded carbon in the molecule, appearing far upfield at approximately 14-16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~3050-3100 | C-H stretch (aromatic) | Medium |

| ~2900-3000 | C-H stretch (aliphatic, -CH₂, -CH₃) | Medium |

| ~1700-1725 | C=O stretch (carboxylic acid) | Strong, Sharp |

| ~1580-1610 | C=C stretch (aromatic ring) | Medium |

| ~1450-1500 | C=C stretch (aromatic ring) | Medium |

| ~1200-1300 | C-O stretch (acid and ether) | Strong |

| ~1000-1100 | C-F stretch | Strong |

| ~700-800 | C-Cl stretch | Medium-Strong |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[9][10] This broadening is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state or concentrated solutions.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.[9] Its exact position can be influenced by conjugation with the aromatic ring.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be observed just below 3000 cm⁻¹.[11]

-

Aromatic C=C Stretches: The vibrations of the carbon-carbon bonds within the benzene ring usually give rise to a series of absorptions in the 1450-1610 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of both the carboxylic acid and the ethoxy ether linkage are expected in the fingerprint region, typically around 1200-1300 cm⁻¹.

-

C-Halogen Stretches: A strong band for the C-F stretch is expected in the 1000-1100 cm⁻¹ range, and a medium to strong band for the C-Cl stretch is anticipated between 700 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

-

Molecular Formula: C₉H₈ClFO₃

-

Molecular Weight: 218.61 g/mol

-

Ionization Method: Electron Ionization (EI)

| m/z (predicted) | Fragment | Description |

| 218/220 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 201/203 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 190/192 | [M - C₂H₄]⁺ | McLafferty rearrangement (loss of ethene from ethoxy) |

| 173/175 | [M - COOH]⁺ | Loss of the carboxyl group |

| 145/147 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethene after loss of carboxyl |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 218. A smaller peak at m/z 220, with an intensity of about one-third of the M⁺ peak, will also be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom. For aromatic acids, the molecular ion peak is typically prominent.[8][12]

-

[M - OH]⁺: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (·OH), resulting in a peak at m/z 201/203.

-

[M - C₂H₄]⁺: The ethoxy group can undergo a McLafferty rearrangement, leading to the loss of a neutral ethene molecule and resulting in a peak at m/z 190/192.

-

[M - COOH]⁺: Alpha-cleavage can lead to the loss of the entire carboxyl group as a radical (·COOH), giving a significant fragment ion at m/z 173/175.

Standardized Experimental Protocols

To obtain experimental data for this compound, the following standard protocols would be employed.

General Spectroscopic Analysis Workflow

A diagram showing the general workflow from sample preparation to data analysis.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., 400 MHz). Shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer experiment time will be required.

-

Data Processing: Fourier transform the raw data (FID), phase the resulting spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the ¹H spectrum.

Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Spectrum: Place the KBr pellet holder (empty) in the spectrometer and record a background spectrum.

-

Sample Spectrum: Place the sample pellet in the holder and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables or predicted data.

Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Ionize the sample using Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a robust analytical framework for any researcher working with this compound. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns, serve as a reliable reference for confirming the identity and structural integrity of synthesized material. While computational predictions are powerful and increasingly accurate, they should always be regarded as a complement to, not a replacement for, empirical data. The ultimate confirmation of a chemical structure relies on the acquisition and careful interpretation of experimental spectroscopic data, following the standardized protocols outlined herein.

References

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 20, 2026, from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service - AIDD Platform. Retrieved January 20, 2026, from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 20, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 20, 2026, from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 20, 2026, from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved January 20, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2023). How to predict IR Spectra? Retrieved January 20, 2026, from [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved January 20, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 20, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 20, 2026, from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved January 20, 2026, from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved January 20, 2026, from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved January 20, 2026, from [Link]

-

University of Washington Proteomics Resource. (n.d.). Data Analysis Tools. Retrieved January 20, 2026, from [Link]

-

YouTube. (2023). IR Spectra Predicting Tools. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Ethoxybenzoic acid. Retrieved January 20, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved January 20, 2026, from [Link]

-

virtual Chemistry 3D. (n.d.). NMR predictor. Retrieved January 20, 2026, from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved January 20, 2026, from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 20, 2026, from [Link]

-

The ISIC- EPFL mstoolbox. (n.d.). Online Mass Spectrometry Tools. Retrieved January 20, 2026, from [Link]

-

NMRium demo. (n.d.). Predict. Retrieved January 20, 2026, from [Link]

-

Prot pi. (n.d.). Mass Spec Simulator. Retrieved January 20, 2026, from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved January 20, 2026, from [Link]

-

NMRium. (n.d.). The next-generation NMR software. Retrieved January 20, 2026, from [Link]

- Supporting Information. (n.d.).

-

Reddit. (2023). IR spectrum predictor software. Retrieved January 20, 2026, from [Link]

-

PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Retrieved January 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid - Optional[13C NMR]. Retrieved January 20, 2026, from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved January 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 20, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. Retrieved January 20, 2026, from [Link]

- Table of Characteristic IR Absorptions. (n.d.). Retrieved January 20, 2026, from a standard organic chemistry resource.

Sources

- 1. Predict 1H proton NMR spectra [nmrdb.org]

- 2. PROSPRE [prospre.ca]

- 3. CASPRE [caspre.ca]

- 4. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 5. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. youtube.com [youtube.com]

- 8. GCMS Section 6.12 [people.whitman.edu]